N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and an oxopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. One common method is the reaction of tert-butyl carbamate with 4-(2-oxopropyl)cyclohexyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of N-substituted carbamates.
Scientific Research Applications
Chemistry: N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules and as a protecting group for amines .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for investigating the mechanisms of carbamate-based inhibitors .
Medicine: It is explored for its role in developing drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to other carbamate-based inhibitors, where the carbamate group reacts with the serine residue in the active site of the enzyme[10][10].
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(3-diazo-2-oxopropyl)carbamate
Comparison: N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate is unique due to the presence of both a cyclohexyl ring and an oxopropyl group. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its similar counterparts .
Properties
Molecular Formula |
C14H24NO3- |
---|---|
Molecular Weight |
254.34 g/mol |
IUPAC Name |
N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C14H25NO3/c1-10(16)9-11-5-7-12(8-6-11)15(13(17)18)14(2,3)4/h11-12H,5-9H2,1-4H3,(H,17,18)/p-1 |
InChI Key |
KPGHINMLDHHGLD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CC1CCC(CC1)N(C(=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.